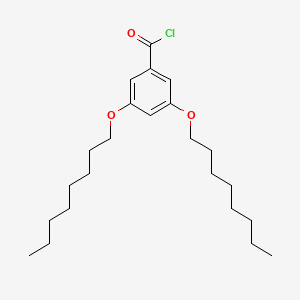

3,5-Bis(octyloxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73868-56-1 |

|---|---|

Molecular Formula |

C23H37ClO3 |

Molecular Weight |

397.0 g/mol |

IUPAC Name |

3,5-dioctoxybenzoyl chloride |

InChI |

InChI=1S/C23H37ClO3/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |

InChI Key |

YAQOLQHRKGXOKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors of 3,5 Bis Octyloxy Benzoyl Chloride

Williamson Ether Synthesis Scale-Up

Raw Materials: The cost and availability of starting materials, namely 3,5-dihydroxybenzoic acid and 1-bromooctane, are primary economic drivers.

Reaction Conditions: Industrial Williamson ether synthesis often requires high temperatures to achieve reasonable reaction rates and yields, which translates to significant energy costs. researchgate.net The use of phase-transfer catalysts can improve reaction efficiency in biphasic systems, potentially lowering energy requirements and simplifying the process. ije.ir

Solvent and Waste: The use of large volumes of solvents like DMF presents challenges for cost, handling, and waste disposal. Developing processes that use greener solvents or solvent-free conditions is a key goal for industrial feasibility.

Purification: On a large scale, purification methods like fractional distillation or crystallization are preferred over chromatography. The separation of the product from inorganic salts (byproducts of the base) and unreacted starting materials must be efficient and high-yielding.

Acid Chloride Formation Scale-Up

Choice of Chlorinating Agent: The selection of a chlorinating agent is a trade-off between reactivity, cost, and safety. Phosgene is highly effective and economical but is also extremely toxic, necessitating stringent safety protocols and specialized equipment. google.com Thionyl chloride is a common alternative, though it is also hazardous. chemguide.co.ukgoogle.com The table below compares common industrial chlorinating agents.

| Reagent | Formula | Physical State | Byproducts | Industrial Considerations |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Widely used; gaseous byproducts simplify purification but require scrubbing. chemguide.co.uk |

| Phosgene | COCl₂ | Gas | HCl, CO₂ (gases) | Highly efficient and cost-effective but extremely toxic, requiring strict containment. google.comgoogle.com |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ (liquid) | Liquid byproduct can complicate separation. google.com |

Catalysis: To improve reaction rates with agents like thionyl chloride or phosgene, catalysts are often employed. N,N-disubstituted formamides, such as DMF, are known to form highly reactive Vilsmeier-type intermediates with the chlorinating agent, which then efficiently converts the carboxylic acid. google.comgoogle.com

Process Control: Industrial production may utilize continuous-flow reactors instead of traditional batch reactors. google.com This approach allows for better control over reaction temperature and mixing, enhances safety by minimizing the amount of hazardous material present at any one time, and can lead to more consistent product quality.

Byproduct Management: The acidic gases (HCl, SO₂) generated during the chlorination step are corrosive and environmentally harmful. chemguide.co.ukgoogle.com An industrial-scale process must include an efficient gas scrubbing system to neutralize these byproducts before they are released.

Reactivity and Transformative Chemistry of 3,5 Bis Octyloxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 3,5-Bis(octyloxy)benzoyl chloride's utility lies in its participation in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic and thus an excellent target for various nucleophiles. This reactivity allows for the straightforward synthesis of a wide array of derivatives.

Esterification Reactions for Molecular Diversification

Esterification is a fundamental transformation for this compound. This reaction typically involves the treatment of the acyl chloride with an alcohol or a phenol (B47542), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct.

The reaction with phenols, for instance, can be sluggish due to the lower nucleophilicity of the phenolic oxygen compared to that of aliphatic alcohols. chemguide.co.uklibretexts.org To enhance the reaction rate, the phenol can first be converted to its more reactive phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org The resulting phenoxide ion readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. chemguide.co.uk General methods for the esterification of phenols with benzoyl chlorides often involve catalysts like TiO2 under solvent-free conditions or phase transfer catalysts. niscpr.res.inresearchgate.net These reactions are crucial for synthesizing the core and branching units of dendrimers and other complex macromolecules. For instance, benzyl (B1604629) ether dendrimers are often built using iterative Williamson etherification and subsequent reactions involving similar acyl chlorides. diva-portal.orgresearchgate.net

Below is a table representing typical esterification reactions involving benzoyl chloride derivatives, illustrating the types of transformations this compound can undergo.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| Benzoyl Chloride | Phenol | Pyridine or Triethylamine | Phenyl Ester |

| Benzoyl Chloride | Sodium Phenoxide | None (Shaking) | Phenyl Ester |

| Benzoyl Chloride | Phenol | Titanium Dioxide (TiO2) | Phenyl Ester |

This table illustrates general esterification reactions for benzoyl chlorides, as specific examples for this compound are not detailed in the provided search results.

Amidation Reactions for Nitrogen-Containing Derivatives

Amidation reactions of this compound with primary or secondary amines yield the corresponding benzamides. These reactions are typically rapid and proceed under mild conditions, often at room temperature. fishersci.ithud.ac.uk A base, such as triethylamine or pyridine, is commonly added to neutralize the HCl generated during the reaction. hud.ac.uk

The synthesis of amides is a cornerstone of pharmaceutical chemistry and materials science. researchgate.net The Schotten-Baumann reaction conditions, involving an acyl chloride and an amine in the presence of a base, are frequently employed. fishersci.it The resulting amide bond is stable and introduces the possibility of hydrogen bonding, which can significantly influence the properties of the final material. In the context of dendrimer synthesis, amidation is a key step for introducing nitrogen-containing branches or functional surfaces. nih.gov

The following table shows representative amidation reactions for acyl chlorides.

| Reactant 1 | Reactant 2 | Base | Solvent |

| 4-Fluorobenzoyl Chloride | Pyrrolidine | Triethylamine | Cyrene™ |

| 4-Fluorobenzoyl Chloride | Aniline | Triethylamine | Cyrene™ |

| 4-Fluorobenzoyl Chloride | Benzylamine | Triethylamine | Cyrene™ |

This table is based on general amidation reactions of acyl chlorides as reported in the literature, since specific examples involving this compound were not found in the search results. hud.ac.uk

Friedel-Crafts Acylation in Aromatic Functionalization

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction involves reacting an acyl chloride, such as this compound, with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction introduces a deactivating acyl group onto the ring, which prevents further reactions and leads to mono-acylated products. This makes it a highly controlled and synthetically useful transformation. While specific examples of Friedel-Crafts reactions using this compound were not found in the provided search results, the general mechanism is well-established for various benzoyl chlorides.

Polycondensation and Polymerization Applications

The bifunctional nature implicit in derivatives of this compound makes it a valuable monomer for the synthesis of polymers through polycondensation reactions. The long octyloxy side chains are critical for ensuring the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization.

Role as a Monomeric Building Block in Conjugated Polymer Synthesis

While direct examples of this compound in conjugated polymer synthesis were not prominent in the search results, its structural motifs are common in monomers used for such materials. For instance, related structures are used in Suzuki polycondensation reactions to create branched conjugated polymers. researchgate.net The general strategy involves using A₂ + B₃ type monomers to build hyperbranched structures. researchgate.net The octyloxy groups would enhance solubility, a crucial factor for processing conjugated polymers used in organic electronics. Hyperbranched polymers are of interest for applications such as lubricant additives and materials for protective films due to their unique rheological properties and potential for in-situ cross-linking. nih.gov

Strategies for Controlled Polymer Architecture through Copolymerization

The principles of controlled polymerization can be applied to monomers derived from this compound to create polymers with specific architectures, such as block copolymers or hyperbranched polymers. Catalytic chain transfer polymerization is one such method used to synthesize hyperbranched materials that can function as lubricant additives. nih.gov In the synthesis of dendritic materials, related monomers are used in iterative growth steps to build well-defined macromolecular structures. rsc.org For example, bis-MPA (2,2-bis(hydroxymethyl)propionic acid) based dendrimers are well-studied systems where polyester (B1180765) linkages are formed in a controlled, generational growth. rsc.org The combination of a reactive acyl chloride group with the bulky, solubilizing octyloxy chains makes this compound an ideal candidate for inclusion in such controlled polymerization strategies to tailor the final properties of the macromolecules.

Derivatization Pathways for Advanced Functional Materials

The reactivity of this compound is dominated by its acyl chloride functional group, which is a highly reactive derivative of a carboxylic acid. This reactivity allows for straightforward derivatization through reactions with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. These fundamental reactions are the cornerstones for constructing larger, more complex molecules with applications in materials science. A common method employed for these transformations is the Schotten-Baumann reaction, which is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

The long octyloxy chains appended to the aromatic ring play a crucial, albeit passive, role during these transformations. They impart significant solubility in common organic solvents, which facilitates homogeneous reaction conditions and simplifies purification processes. Furthermore, in the final materials, these aliphatic chains can influence properties such as solubility, processability, and self-assembly behavior.

A significant application of this compound is in the convergent synthesis of Fréchet-type poly(aryl ether) dendrimers. In this approach, the benzoyl chloride acts as a capping agent or is derived from the corresponding benzoic acid which is used to build the dendritic wedges (dendrons). These dendrons are then attached to a multifunctional core to create the final dendrimer. The size, shape, and terminal functionality of the resulting dendrimers can be precisely controlled, making them ideal candidates for applications in drug delivery, catalysis, and light harvesting.

The general scheme for the synthesis of a first-generation dendron involves the reaction of this compound with a molecule containing two or more hydroxyl groups, such as 3,5-dihydroxybenzyl alcohol. This process can be repeated to build higher-generation dendrons with an increasing number of peripheral octyloxy chains.

The following table outlines representative reaction conditions for the derivatization of compounds structurally analogous to this compound, illustrating the pathways to advanced functional materials.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Resulting Functional Material |

| 3,5-Diallyloxybenzyl chloride | 3,5-Dihydroxybenzyl alcohol | K₂CO₃, Bu₄NF | Acetone | Second-generation Fréchet-type dendron arkat-usa.org |

| 3,5-Bis(benzyloxy)benzoyl chloride | 3,5-Dihydroxybenzyl alcohol | 4-(Dimethylamino)pyridinium (Z)-4-tosylate (DPTS), Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Polyester dendron |

| 3,4,5-Trialkoxybenzoyl chloride | 3,5-Dihydroxybenzoic acid | Pyridine | Pyridine | Liquid crystalline dendrimer impactfactor.org |

| 4-n-Alkoxybenzoyl chlorides | 4-Hydroxybenzoic acid | Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | Hydrogen-bonded liquid crystal nih.gov |

Furthermore, the molecular geometry and the presence of the flexible octyloxy chains make this compound and its derivatives interesting candidates for the synthesis of liquid crystals. By reacting it with appropriate aromatic cores containing hydroxyl or amino groups, calamitic (rod-shaped) or discotic (disk-shaped) mesogens can be created. The octyloxy chains play a critical role in promoting the formation of liquid crystalline phases by inducing micro-segregation and influencing the intermolecular interactions that govern the self-assembly into ordered, yet fluid, structures.

The table below presents data on functional materials synthesized from precursors structurally similar to this compound, highlighting their mesomorphic properties.

| Compound | Mesophase Type(s) | Transition Temperatures (°C) |

| Dimer of 4-(tridecanoyloxy)benzoic acid | Smectic C (SmC) | K 97.4 SmC 106.0 I nih.gov |

| Dendrimer from 1,3,5-tris[3,5-di-(3,4,5`-tridodecyloxybenzoyloxy)benzoyloxy]benzene | Columnar Hexagonal (Colh) | Cr -15 Colh 52 I |

| Hydrogen-bonded complex of 4-(octyloxy)benzoic acid and 4-heptylbenzoic acid | Nematic (N), Smectic C (SmC) | K 98 (N 89) I |

Applications of 3,5 Bis Octyloxy Benzoyl Chloride in Materials Science

Organic Electronic and Optoelectronic Materials

In the realm of organic electronics, the 3,5-bis(octyloxy)benzoyl chloride moiety is instrumental in designing materials with tailored properties for applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Precursor in Organic Semiconductor Synthesis

While direct synthesis of entire organic semiconductors from this compound is uncommon, it serves as a vital precursor for attaching solubilizing and electronically active side groups to conjugated systems. The synthesis of related materials, such as those containing dialkoxybenzene units, is well-established. For instance, compounds like 2,5-Bis(octyloxy)terephthalaldehyde are known precursors for cyano-poly(p-phenylene vinylene) (cyano-PPV), a type of light-emitting polymer. sigmaaldrich.com The introduction of long alkoxy chains, like the octyloxy groups in this compound, is a common strategy to ensure the solubility of the resulting conjugated polymers, which is essential for their processability into the thin films required for electronic devices.

The general approach involves reacting the benzoyl chloride with hydroxyl or amino-functionalized π-conjugated cores. This modular synthesis allows for the fine-tuning of the electronic properties of the core while ensuring the final material can be cast from solution.

Development of Charge Transporting Chromophores and Fluorophores

The 3,5-bis(octyloxy)benzoyl group is a key component in the construction of sophisticated chromophores and fluorophores, particularly in the architecture of dendrimers. Dendrimers are highly branched, tree-like macromolecules that can be engineered for specific functions. The 3,5-disubstituted pattern of the benzoyl group is ideal for creating the branching points necessary for dendritic growth.

In this context, this compound can be used to build dendritic wedges (dendrons) which are then attached to a core molecule. These dendrons can effectively encapsulate a fluorescent or charge-transporting core. The bulky, insulating octyloxy chains can create a specific microenvironment around the core, protecting it from quenching effects and enhancing its photophysical properties, such as fluorescence quantum yield and lifetime. ijsr.netimpactfactor.org This strategy is crucial for developing highly efficient emitters for OLEDs or sensitive fluorescent probes.

Integration into Polymer Backbones for Device Applications

The functionalization of polymer backbones with specific side chains is a powerful method to control their properties for device applications. This compound can be used to introduce the corresponding ester side groups onto a pre-existing polymer chain or can be incorporated into a monomer before polymerization.

For example, attaching these bulky side groups to a conjugated polymer backbone can influence its charge transport characteristics. The octyloxy chains can affect the intermolecular packing of the polymer chains in the solid state. This can either facilitate or hinder π-π stacking, which is the primary pathway for charge transport in these materials. By carefully designing the polymer architecture, it is possible to tune the charge carrier mobility. While direct examples involving this compound are not prevalent in the provided data, the use of similar dialkoxy-functionalized precursors in polymers for thermoelectric and other electronic applications highlights the importance of this molecular design strategy.

Liquid Crystalline Systems and Mesophase Design

The rigid core and flexible peripheral chains of molecules derived from this compound make them excellent candidates for forming liquid crystalline phases (mesophases). These materials combine the fluidity of liquids with the long-range order of crystalline solids, making them useful for display technologies and sensors.

Intermediate in Mesogen Synthesis with Octyloxy Substituents

This compound is an important intermediate in the synthesis of mesogens, the fundamental molecules that form liquid crystals. It is particularly useful in creating multi-ring, calamitic (rod-like) or discotic (disc-like) liquid crystals. The synthesis typically involves the esterification of a phenolic or alcoholic core molecule with the benzoyl chloride. impactfactor.org

A common strategy is to react this compound with other functionalized aromatic rings to build up the rigid mesogenic core. For instance, it can be reacted with hydroxy-functionalized Schiff bases, biphenyls, or phenyl benzoates to create more complex ester-containing mesogens. The resulting molecules possess a rigid core decorated with flexible octyloxy chains, a classic design for inducing liquid crystallinity. The synthesis of liquid crystalline dendrimers, in particular, often utilizes 3,5-dihydroxybenzoic acid as a branching unit, which is then esterified with alkoxybenzoyl chlorides to generate complex, high-molecular-weight mesogens. researchgate.net

Structural Influence on Liquid Crystalline Phase Behavior of Resulting Mesogens

The 3,5-bis(octyloxy) substitution pattern has a profound influence on the resulting liquid crystalline properties. The two long, flexible octyloxy chains significantly lower the melting point of the molecule compared to its unsubstituted counterpart and promote the formation of mesophases over a broad temperature range. mdpi.com

Supramolecular Architectures and Self-Assembly

The design of this compound, with its rigid aromatic core and flexible aliphatic chains, makes it an ideal component for programming the self-assembly of molecules into larger, functional structures. The interplay between the aromatic and aliphatic parts of the molecule drives the formation of these ordered systems.

Contribution to Directed Molecular Self-Assembly

The 3,5-bis(octyloxy)benzoyl moiety is instrumental in directing the self-assembly of complex molecules, particularly amphiphilic Janus dendrimers. These are tree-like macromolecules with two distinct and opposing faces, one hydrophilic and one hydrophobic. The 3,5-bis(octyloxy)benzoyl group is typically incorporated into the hydrophobic part of these dendrimers.

In research focused on creating artificial vesicles, known as dendrimersomes, scientists have synthesized Janus dendrimers using 3,5-bis(octyloxy)benzoic acid, the direct precursor to the chloride. nih.govacs.org The two long octyloxy chains provide the necessary hydrophobicity to drive the self-assembly process in aqueous environments. This process is a direct consequence of the hydrophobic effect, where the nonpolar tails of the molecules aggregate to minimize their contact with water, leading to the formation of larger, ordered structures. The precise geometry and amphiphilic nature of the resulting dendrimers, dictated in part by the 3,5-bis(octyloxy)benzoyl unit, guide their assembly into stable, unilamellar vesicles. nih.govacs.org

Similarly, this molecular fragment has been used in the synthesis of novel mannosylated neoglycolipids. nih.govresearchgate.net In these structures, the 3,5-bis(octyloxy)benzoyl unit serves as a hydrophobic anchor. When these neoglycolipids are dispersed in water, the hydrophobic tails aggregate, leading to the self-assembly of these molecules into liposomes, which are spherical vesicles that can encapsulate other molecules. researchgate.net

Fabrication of Ordered Nanostructures

The directed self-assembly driven by the 3,5-bis(octyloxy)benzoyl group leads to the fabrication of specific and highly ordered nanostructures. The primary examples are dendrimersomes and liposomes, which are essentially hollow spheres with a membrane composed of the self-assembled molecules.

Dendrimersomes from Janus Dendrimers: By attaching 3,5-bis(octyloxy)benzoic acid to a hydrophilic dendron, researchers have created amphiphilic Janus dendrimers that self-assemble into monodisperse, unilamellar dendrimersomes. nih.govacs.org These vesicles are notable for their uniform size and single-layer membrane, making them promising candidates for applications in drug delivery and as compartments for chemical reactions. The dimensions of the resulting nanostructures are influenced by the specific chemical composition of the dendrimer.

Liposomes from Neoglycolipids: In the case of mannosylated neoglycolipids, the self-assembly process results in the formation of liposomes that can be used for targeted drug delivery. nih.govresearchgate.net The surfaces of these liposomes can be decorated with sugar molecules (mannose) that are recognized by specific receptors on cells, allowing for targeted delivery of an encapsulated payload. researchgate.net Dynamic light scattering (DLS) and transmission electron microscopy (TEM) have confirmed the formation of stable neoglycoliposomes with controllable sizes, typically in the range of 100–400 nm. researchgate.net

| Molecule Type | Incorporated Unit | Resulting Nanostructure | Key Research Finding | Reference |

| Amphiphilic Janus Dendrimer | 3,5-Bis(octyloxy)benzoic acid | Unilamellar Dendrimersomes | The 3,5-bis(octyloxy)benzoyl moiety provides the necessary hydrophobicity to drive the formation of stable, monodisperse vesicles. | nih.govacs.org |

| Mannosylated Neoglycolipid | 3,5-Bis(octyloxy)benzoic acid | Liposomes | The hydrophobic tails of the 3,5-bis(octyloxy)benzoyl group act as an anchor, leading to the self-assembly of neoglycoliposomes for targeted delivery. | nih.govresearchgate.net |

Other Emerging Applications in Advanced Materials

Beyond its role in the self-assembly of vesicles, the 3,5-bis(octyloxy)benzoyl structural unit is being explored for its utility in other advanced materials. One notable area is the development of photo-responsive materials.

Advanced Analytical and Spectroscopic Characterization Techniques for 3,5 Bis Octyloxy Benzoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,5-Bis(octyloxy)benzoyl chloride, both ¹H and ¹³C NMR are utilized to confirm its intricate structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a detailed map of the carbon skeleton. For this compound, distinct peaks are expected for the carbonyl carbon of the acyl chloride, the aromatic carbons, and the carbons of the octyloxy chains. The carbonyl carbon (C=O) is typically observed significantly downfield. The aromatic carbons would show distinct signals for the substituted (C3, C5), unsubstituted (C2, C6), and the carbon attached to the carbonyl group (C1). The eight carbons of the octyloxy chain would also each produce a unique signal. As with ¹H NMR, data for 3,5-Bis(octyloxy)benzoic acid can serve as a reliable reference. hmdb.cadocbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic H (C2, C6) | ~7.2-7.4 (d) | ~108-110 |

| Aromatic H (C4) | ~6.7-6.9 (t) | ~107-109 |

| O-CH₂ | ~3.9-4.1 (t) | ~68-70 |

| O-CH₂-CH₂ | ~1.7-1.9 (m) | ~31-33 |

| (CH₂)₅ | ~1.2-1.5 (m) | ~22-30 |

| CH₃ | ~0.8-1.0 (t) | ~14 |

| C=O | - | ~167-170 |

| Aromatic C (C1) | - | ~135-137 |

| Aromatic C (C3, C5) | - | ~160-162 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will be dominated by several key absorption bands.

The most prominent and diagnostic peak will be the strong stretching vibration of the carbonyl group (C=O) of the acyl chloride, which typically appears in the region of 1750-1815 cm⁻¹. This is at a higher wavenumber compared to the corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom. Other significant absorptions include the C-O-C stretching vibrations of the ether linkages of the octyloxy groups, usually found in the 1250-1000 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyloxy chains will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the acyl chloride is expected in the 900-600 cm⁻¹ range.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1750 - 1815 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| C-O-C (Ether) | Stretch | 1000 - 1250 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl | Stretch | 600 - 900 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can confirm the molecular formula, C₂₃H₃₇ClO₃. The high-resolution measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to providing the exact mass of the molecular ion, HRMS can also reveal information about the compound's structure through its fragmentation pattern. Common fragmentation pathways for benzoyl chloride derivatives include the loss of the chlorine atom or the entire acyl chloride group. For this compound, fragmentation of the octyloxy chains is also expected. The use of derivatization with agents like benzoyl chloride is a common strategy in mass spectrometry to improve the ionization efficiency and chromatographic separation of analytes. nih.govnih.gov

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives

While this compound is typically a liquid or low-melting solid at room temperature, its derivatives can often be synthesized in a crystalline form suitable for X-ray Diffraction (XRD) analysis. XRD provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Future Research Directions and Emerging Paradigms for 3,5 Bis Octyloxy Benzoyl Chloride

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3,5-Bis(octyloxy)benzoyl chloride is fundamentally predicated on the conversion of the corresponding carboxylic acid, 3,5-Bis(octyloxy)benzoic acid. Traditional methods for this transformation involve standard chlorinating agents such as thionyl chloride or oxalyl chloride. wikipedia.org However, future research is expected to pivot towards more advanced, efficient, and sustainable synthetic methodologies.

Greener Synthesis: Modern chemical synthesis places a strong emphasis on "green" principles to minimize environmental impact. Research into the use of eco-friendly solvents, such as the bio-based Cyrene™, or conducting reactions in aqueous buffer systems could offer sustainable alternatives to traditional volatile organic solvents. nih.gov Such approaches not only reduce hazardous waste but can also simplify product isolation, a significant advantage in multi-step syntheses. nih.gov

Advanced Synthesis Technologies: The adoption of novel process technologies offers significant improvements in reaction control, efficiency, and safety.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic reactions or when dealing with reactive intermediates like acyl chlorides. researchgate.net This technology could enable a safer, more scalable, and highly reproducible synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to dramatically accelerate reaction times for the synthesis of derivatives from similar acyl chlorides, reducing processes that take hours to mere minutes. chemicalbook.com Applying this technique to the synthesis and subsequent reactions of this compound could significantly expedite the discovery and development of new materials.

Analogous preparations of substituted benzoyl chlorides, such as 3,5-dichlorobenzoyl chloride chemicalbook.comgoogle.comgoogle.com and 3,5-bis(trifluoromethyl)benzoyl chloride sigmaaldrich.comgoogle.com, provide a strong foundation for these explorations. These syntheses often begin with the corresponding substituted benzoic acid, reinforcing the likely pathway from 3,5-Bis(octyloxy)benzoic acid.

Table 1: Synthetic Methodologies and their Potential Application

| Methodology | Description | Relevance to this compound |

|---|---|---|

| Conventional Chlorination | Reaction of a carboxylic acid with agents like thionyl chloride or oxalyl chloride. wikipedia.org | The foundational method for synthesis from 3,5-Bis(octyloxy)benzoic acid. |

| Flow Chemistry | Reactions are conducted in a continuously flowing stream rather than a batch-wise process. researchgate.net | Offers enhanced safety, scalability, and control for the synthesis of the reactive acyl chloride. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, often leading to rapid rate acceleration. chemicalbook.com | Could drastically reduce reaction times for synthesis and subsequent derivatization. |

| Green Solvents/Aqueous Systems | Employs environmentally benign solvents (e.g., Cyrene™) or water-based systems. nih.gov | Reduces the environmental footprint and can simplify workup procedures. |

Expansion into New Frontier Materials and Technologies

The true potential of this compound lies in its application as a versatile building block for a new generation of functional materials. The combination of the reactive benzoyl chloride handle with the bulky, flexible octyloxy chains allows for its incorporation into diverse molecular architectures, including liquid crystals, dendrimers, and polymers.

Dendrimers and Dendritic Materials: 3,5-Disubstituted aromatic cores are fundamental building blocks in the construction of dendrimers. Specifically, the divergent synthesis of dendrimers often employs monomers with a 3,5-difunctional pattern to create branching points. This compound is an ideal candidate for constructing polyester (B1180765) or polyamide dendrimers. In such structures, the octyloxy chains would reside at the periphery, creating a soft, soluble outer layer. This could lead to dendrimers with unique properties, such as high solubility in nonpolar solvents, self-assembly into larger supramolecular structures, and potential applications in areas like catalysis or as nanocarriers for drug delivery systems. googleapis.com

Functional Polymers: The acyl chloride group is readily employed in polycondensation reactions. Reacting this compound with difunctional monomers (diols or diamines) would introduce the bulky 3,5-bis(octyloxy)phenyl moiety as a repeating unit in a polymer chain. This would create polymers with regularly spaced, long alkyl side chains. These side chains could influence the polymer's solubility, thermal properties (e.g., glass transition temperature), and morphology, potentially leading to self-assembling block copolymers or materials with tailored surface properties.

Advanced Computational Design for Tailored Molecular Properties

To accelerate the discovery of materials based on this compound, advanced computational methods are indispensable. These in silico techniques allow for the prediction of molecular properties and material behavior before undertaking costly and time-consuming laboratory synthesis.

Density Functional Theory (DFT): DFT calculations can provide profound insights into the intrinsic properties of this compound and its derivatives. nih.govarxiv.org Key applications include:

Geometric and Electronic Structure: Optimizing the molecule's 3D structure and understanding its electronic properties, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO/LUMO), which govern reactivity. arxiv.org

Reactivity Prediction: Calculating the molecular electrostatic potential (MEP) map to identify reactive sites for electrophilic and nucleophilic attack, thus predicting the outcome of reactions. arxiv.org

Spectroscopic Prediction: Simulating IR and NMR spectra to aid in the characterization and identification of newly synthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: While DFT focuses on single molecules, MD simulations model the collective behavior of an ensemble of molecules over time. This is crucial for predicting the macroscopic properties of materials derived from this compound. MD simulations can be used to explore the self-assembly of these molecules into ordered phases, making it a powerful tool for predicting the formation, stability, and phase transition temperatures of potential liquid crystals or the aggregation of dendrimers in solution.

Machine Learning (ML): Machine learning is revolutionizing materials discovery by building predictive models from existing data. researchgate.netmdpi.comacs.org For derivatives of this compound, ML could be employed to:

Predict Material Properties: Train models to predict key properties like liquid crystal transition temperatures or the critical micelle concentration of amphiphilic derivatives. mdpi.com

Inverse Design: Develop algorithms that, given a set of desired properties, can suggest the optimal molecular structures to achieve them. This goal-directed approach can dramatically accelerate the design of new functional materials with tailored optical, thermal, or self-assembly characteristics. mdpi.com

Table 2: Computational Design Approaches

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Single-molecule properties | Geometry, electronic structure, reactivity, spectroscopic signatures. nih.govarxiv.org |

| Molecular Dynamics (MD) | Bulk material behavior | Self-assembly, phase transitions, liquid crystal ordering, aggregation. |

| Machine Learning (ML) | High-throughput screening and inverse design | Liquid crystal phases, transition temperatures, solubility, QSPR models. mdpi.comacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.